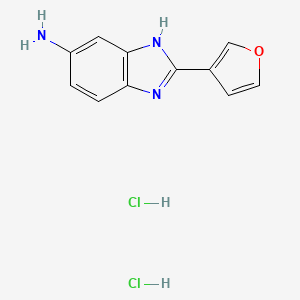

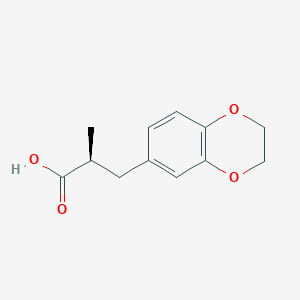

2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to "2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride" involves intricate chemical reactions, including cyclizations, acylations, and condensations. For instance, the synthesis of similar furan and benzimidazole derivatives has been described through processes involving intramolecular cyclization of aminoanilides and reactions with thioglycolic acid (Reddy, Rao, Yakub, & Nagaraj, 2010). Such methods highlight the complexity and creativity in synthesizing structurally intricate molecules.

Molecular Structure Analysis

The molecular structure of related compounds showcases the importance of NMR, MS, and elemental analysis in establishing chemical identities. The structural elucidation of benzodiazol and furan derivatives is critical for understanding their chemical reactivity and potential applications (Stroganova, Red'kin, Kovalenko, Vasilin, & Krapivin, 2013).

Chemical Reactions and Properties

Compounds containing the furan and benzodiazole moieties are subjected to various chemical reactions, including electrophilic substitution, nitration, bromination, formylation, and acylation. These reactions are pivotal for modifying the chemical structure and tuning the properties of these compounds for specific applications (Aleksandrov & El’chaninov, 2017).

Aplicaciones Científicas De Investigación

Synthesis and Transformations

Research efforts have focused on the synthesis and transformations of compounds containing furan and benzodiazole fragments. For instance, studies have explored the synthesis of furan-yl and benzothiazole derivatives through various chemical reactions, including N-methylation, reduction, condensation, and oxidation processes. These synthetic routes offer a foundation for constructing complex molecules with potential applications in material science and pharmaceuticals (El’chaninov, Aleksandrov, & Stepanov, 2018).

Reactivity and Electrophilic Substitution

Another area of interest is the reactivity of furan-yl benzodiazole derivatives under electrophilic substitution conditions. Studies have shown that these compounds can undergo various electrophilic substitution reactions, including bromination, nitration, hydroxymethylation, formylation, and acylation. The selective introduction of substituents into the furan ring opens avenues for the creation of molecules with tailored electronic properties, which could be valuable in developing new materials or biologically active molecules (Aleksandrov et al., 2021).

Antimicrobial and Nematicidal Activities

Derivatives of furan and benzodiazole have been evaluated for their antimicrobial and nematicidal activities. These studies highlight the potential of furan-yl benzodiazole compounds in developing new agents for controlling pathogenic microorganisms and pests. For example, certain synthesized compounds have shown effective nematicidal activity against specific nematodes, comparable to standard treatments. Additionally, these compounds have demonstrated significant antibacterial and antifungal activities, suggesting their potential as leads for new antimicrobial agents (Reddy, Rao, Yakub, & Nagaraj, 2010).

Structural Characterization and Interaction Analysis

The structural characterization of furan-substituted benzimidazoles has provided insights into the π-π and C-H···π interactions, crucial for understanding the molecular basis of their reactivity and potential biological activities. These studies contribute to the field of crystallography and molecular design by elucidating the structural features that govern the properties of these compounds (Geiger, Geiger, & Deck, 2014).

Propiedades

IUPAC Name |

2-(furan-3-yl)-3H-benzimidazol-5-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O.2ClH/c12-8-1-2-9-10(5-8)14-11(13-9)7-3-4-15-6-7;;/h1-6H,12H2,(H,13,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNWFRGQDJUZSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=N2)C3=COC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid](/img/structure/B2486156.png)

![2-(1-Bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride](/img/structure/B2486158.png)

![5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B2486161.png)

![N-(benzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2486162.png)

![3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2486169.png)

![8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2486177.png)

![Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride](/img/structure/B2486179.png)